![molecular formula C23H22ClFN4O2 B3405573 N-(3-chloro-4-fluorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1396746-51-2](/img/structure/B3405573.png)
N-(3-chloro-4-fluorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a piperidine ring, a pyrimidine ring, and two phenyl rings, one of which is substituted with a fluorine and a chlorine atom .
Synthesis Analysis
The synthesis of this compound has been detailed in a research paper . The process starts from a common picolinamide core scaffold and involves the evaluation of a number of amide bioisosteres leading to the novel pyrazolo[4,3-b]pyridine head group .Wissenschaftliche Forschungsanwendungen
Gas Chromatography
This compound has been used in Gas Chromatography , a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
Metabotropic Glutamate Receptor 4 Modulation
The compound has been characterized as a potent and selective mGlu4 PAM (Positive Allosteric Modulator) . This means it can enhance the activity of the metabotropic Glutamate Receptor 4, which is a potential therapeutic target for Parkinson’s disease .
Preclinical Safety Studies
The compound has suitable in vivo pharmacokinetic properties and has been used in preclinical safety studies in three different species . This is crucial in drug development to ensure the safety of potential therapeutic compounds.
In Vitro ADME and hERG Testing
The compound has been used in in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and hERG (human Ether-à-go-go-Related Gene) testing . These tests are important in drug discovery to predict the drug’s bioavailability and potential cardiac toxicity.
Kinase Profiling
The compound has been used in kinase profiling . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and they play key roles in cell signaling, growth, and differentiation. Profiling the activity of kinases can help in the development of targeted therapies.
Cocrystal Design
The compound has been used in cocrystal design . Cocrystals are a type of crystal structure that consists of two or more different molecules, typically an active pharmaceutical ingredient and a coformer. Cocrystal design can improve the solubility, bioavailability, and stability of drugs .
Pharmacokinetic Tests
The compound has been used in pharmacokinetic tests . These tests study how a drug is absorbed, distributed, metabolized, and excreted by the body, which is crucial in drug development.
In Vivo Efficacy Studies
The compound has been used in in vivo efficacy studies . These studies test the therapeutic effects of a drug in living organisms, providing valuable information about the drug’s effectiveness.
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN4O2/c1-31-18-5-2-15(3-6-18)21-13-22(27-14-26-21)29-10-8-16(9-11-29)23(30)28-17-4-7-20(25)19(24)12-17/h2-7,12-14,16H,8-11H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRFZILBMYBIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



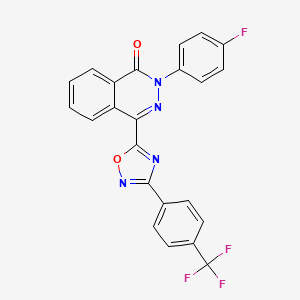
![N-(2-chlorobenzyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B3405499.png)
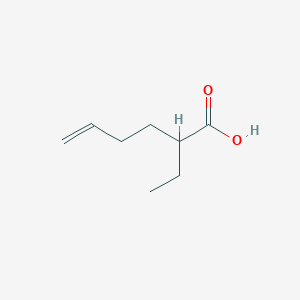

![2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3405529.png)
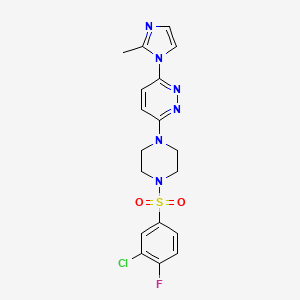
![N-(3-chloro-4-fluorophenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3405547.png)
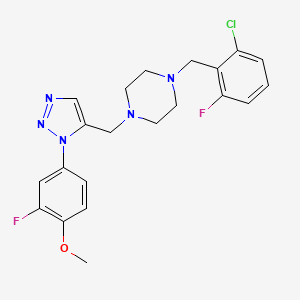
![2-(4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol](/img/structure/B3405557.png)
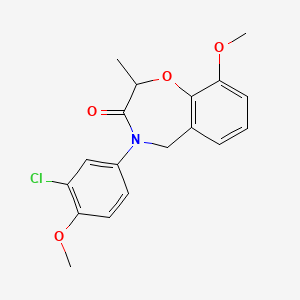
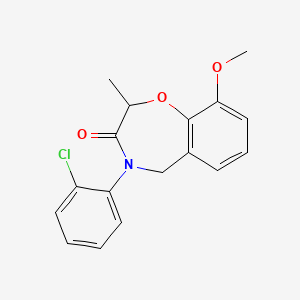

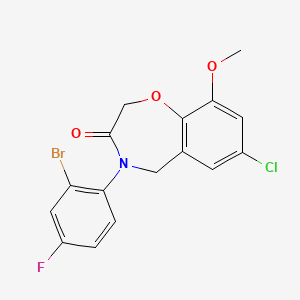
![(2,6-Difluorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B3405599.png)